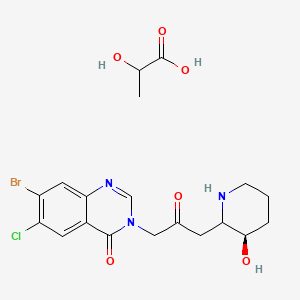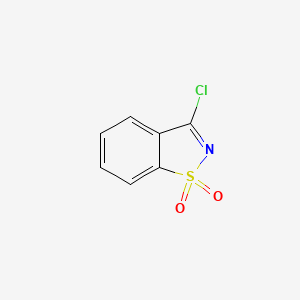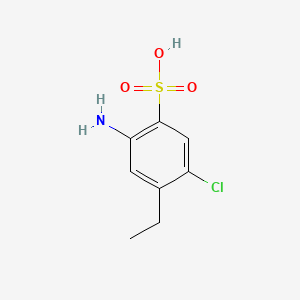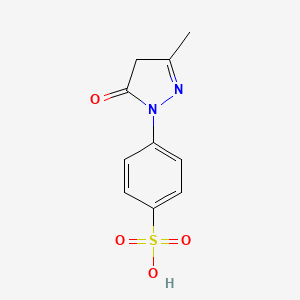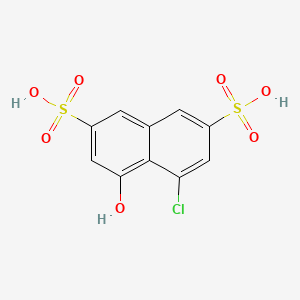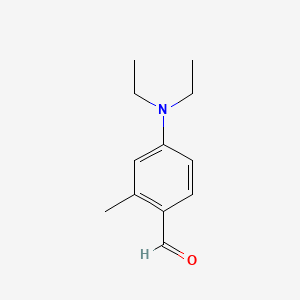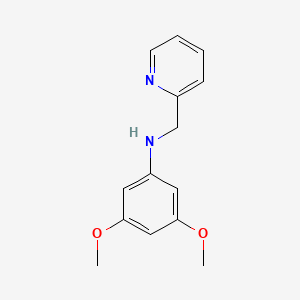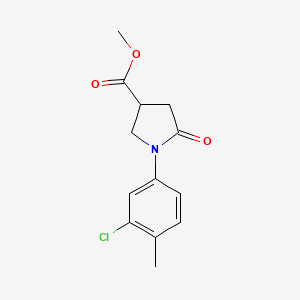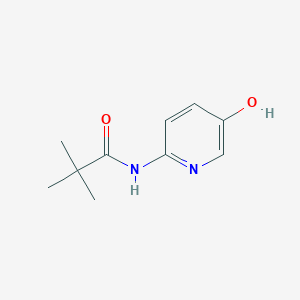
N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide is not directly reported in the provided papers. However, similar compounds have been synthesized, which can offer insights into potential synthetic routes. For instance, the synthesis of 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides involved the use of infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), and other spectroscopic techniques for characterization . Additionally, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine under the catalytic action of triethylamine suggests a possible route for the synthesis of related compounds .
Molecular Structure Analysis
X-ray single crystal diffraction and density functional theory (DFT) calculations have been used to determine the molecular structures of related compounds. For example, the X-ray structure and DFT calculations of antipyrine derivatives provided insights into their molecular sheets formed by hydrogen bonds and stabilized by electrostatic energy contributions . Similarly, the crystal chemistry of N,N'-diphenylisophthalamide and related compounds revealed important intermolecular interactions through single-crystal X-ray diffraction and molecular orbital calculations .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide. However, the synthesis of N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2) indicates that pyridine derivatives can be functionalized to achieve biological activity . This suggests that N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide could potentially undergo reactions to form biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various techniques. For instance, the solubility and thermal properties of new polyamides based on pyridine derivatives were investigated, indicating that these polymers were soluble in polar solvents and exhibited certain thermal stability . The study of N-Hydroxyamide-containing heterocycles also provided information on their effectiveness as additives for peptide synthesis, which could be relevant for understanding the reactivity of N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide .
Applications De Recherche Scientifique
Activation of Dioxygen
The iron(II) complex supported by the ligand L(5)(2)aH, related to N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide, has been studied for its ability to activate dioxygen. This process, mimicking the reductive activation of O(2) by enzymatic systems, involves the formation of a low spin Fe(III)(OOH) complex. The transformation of this complex under specific conditions was studied, providing insights into the mechanisms of oxygen activation in non-heme iron complexes, relevant in biochemical processes and industrial applications (Martinho, Blain, & Banse, 2010).
Heterocyclic Compound Synthesis
Research has been conducted on the synthesis of novel heterocyclic compounds, including those with structures related to N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide. These compounds exhibit promising pharmacological potential, such as hypertensive activity. This work involves the synthesis of complex structures, showcasing the compound's versatility in chemical synthesis and potential applications in drug development (Kumar & Mashelker, 2007).
Synthetic Route Optimization
Studies have been conducted on the synthesis of compounds like 2-Hydroxy-N-(pyridin-4-yl)benzamide, with a focus on optimizing reaction conditions to achieve high yields. This research is fundamental in enhancing the efficiency of synthesizing structurally related compounds, potentially impacting various fields, including material science and pharmacology (Dian, 2010).
Enaminonitrile Utilization in Heterocyclic Synthesis
Compounds related to N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide have been used as intermediates in synthesizing various heterocyclic derivatives. This research highlights the compound's role in synthesizing diverse chemical structures, potentially useful in pharmaceuticals and materials science (Fadda, Etman, El-Seidy, & Elattar, 2012).
Propriétés
IUPAC Name |
N-(5-hydroxypyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-8-5-4-7(13)6-11-8/h4-6,13H,1-3H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTOHUHOZODBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640085 | |
| Record name | N-(5-Hydroxypyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide | |
CAS RN |
898561-65-4 | |
| Record name | N-(5-Hydroxy-2-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898561-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Hydroxypyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



